6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Description
Properties
IUPAC Name |
9,9-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-8(2)4-3-5-9(8)6(12)10-7(13)11-9/h3-5H2,1-2H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIBUKKLSXENLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC12C(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a compound of interest due to its unique structural properties and potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , characterized by a spirocyclic structure that contributes to its biological properties. The structure can be represented as follows:
Synthesis
The synthesis of 6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multi-step reactions including condensation and cyclization processes. Recent methodologies have focused on optimizing yields and reaction conditions to enhance efficiency.
Anticonvulsant Activity
Research has indicated that derivatives of diazaspiro compounds exhibit significant anticonvulsant properties. A study evaluated the anticonvulsant activity of related compounds by measuring their effectiveness in delaying strychnine-induced seizures in animal models. The findings suggested that these compounds could modulate GABA-A receptor activity, indicating a central nervous system depressant effect similar to benzodiazepines .
Neuroprotective Effects
Neuroprotective effects have been observed in related diazaspiro compounds, which may suggest similar potential for 6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione. These effects are hypothesized to arise from antioxidant activities and modulation of neuroinflammatory responses.
Case Studies
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds with spirocyclic structures can exhibit significant anticancer properties. 6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its ability to induce apoptosis in cancer cells. A study demonstrated that derivatives of this compound could inhibit tumor growth in vitro by targeting specific cellular pathways involved in cancer progression .
2. Neuroprotective Effects
This compound has also shown promise in neuropharmacology. Its structural similarity to known neuroprotective agents suggests it may modulate neurotransmitter systems effectively. Preliminary studies indicate that it could reduce oxidative stress and inflammation in neuronal cells, making it a candidate for further development in treating neurodegenerative diseases .
3. Synthesis of Bioactive Molecules
The compound serves as a versatile building block in the synthesis of other bioactive molecules. Its unique diazaspiro structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects .
Materials Science
1. Polymer Chemistry
In materials science, 6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione is being explored as a monomer for the synthesis of novel polymers. These polymers exhibit unique mechanical properties and thermal stability, making them suitable for applications in coatings and composites .
2. Photonic Applications
The compound's ability to undergo photochemical reactions makes it a candidate for use in photonic devices. Research is ongoing into its use as a light-harvesting material or as part of organic light-emitting diodes (OLEDs), where its structural properties can enhance efficiency .
Environmental Research
1. Environmental Monitoring
Due to its chemical stability and potential reactivity with environmental pollutants, 6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione is being investigated for use in environmental monitoring systems. It could serve as a reagent to detect and quantify hazardous substances in soil and water samples .
2. Biodegradation Studies
Studies are being conducted on the biodegradability of this compound and its derivatives to understand their environmental impact better. Initial findings suggest that certain microbial strains can metabolize the compound, indicating potential pathways for bioremediation efforts .
Case Studies
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 6,6-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione and related compounds:
Key Observations :
- Bicyclic analogs like 9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione exhibit distinct ring systems but share functional dione groups, enabling protein interactions .
Key Observations :
- Spirohydantoins with alkyl/aryl substituents (e.g., 6g) exhibit anticonvulsant activity, implying that the 6,6-dimethyl variant may share similar mechanisms .
Preparation Methods
Key Reaction Steps
- Enolate Formation: LiHMDS (1.0 M in THF) is added to a solution of the ketoamide precursor in tetrahydrofuran (THF) at -78 °C under nitrogen atmosphere.
- Aldol Addition/Transamidification: The ketoamide intermediate is added dropwise, and the mixture is stirred at low temperature, then gradually warmed to room temperature to promote cyclization.
- Workup: The reaction is quenched with saturated ammonium chloride solution, extracted with dichloromethane, dried, and purified by flash chromatography.
Representative Yields and Products
| Compound | Yield (%) | Physical State | Melting Point (°C) | Key Spectral Data (IR cm⁻¹) | HRMS (M+H)+ Found/Calcd |
|---|---|---|---|---|---|
| (5S,9S)-9-hydroxy-9-(3-methoxyphenyl)-7-methyl-1,7-diazaspiro[4.4]nonane-6,8-dione (2a) | 50 | Solid | 85-87 | 2951, 1705, 1598 | 291.1338 / 291.1339 |
| (5S,9R)-9-hydroxy-9-(3-methoxyphenyl)-7-methyl-1,7-diazaspiro[4.4]nonane-6,8-dione (6a) | 9 | Solid | 98-100 | 3325, 2949, 1780, 1707 | 291.1338 / 291.1339 |
| (S)-2-((3S,7aS)-3-(tert-butyl)-1-oxodihydro-1H,3H-pyrrolo[1,2-c]oxazol-7a(5H)-yl)-2-hydroxy-2-(3-methoxyphenyl)-N-methylacetamide (7a) | 10 | Orange solid | 90-92 | 3410, 2958, 1772, 1654 | 377.2073 / 377.2071 |
Note: The compound 6a is a stereoisomer relevant to the diazaspiro system and provides insight into stereochemical outcomes during synthesis.
Reaction Conditions and Optimization
- Temperature: The critical step of enolate formation and cyclization is conducted at -78 °C to control reaction kinetics and stereoselectivity, followed by gradual warming to room temperature.
- Solvent: Anhydrous tetrahydrofuran (THF) is preferred for its ability to stabilize lithium enolates and solubilize reactants.
- Base: LiHMDS is employed for its strong, non-nucleophilic base characteristics, enabling clean enolate formation without side reactions.
- Purification: Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures (1:1) is effective for isolating pure diazaspiro compounds.
Alternative Preparation Routes and Polymerization
According to patent literature, derivatives of 1,3-diazaspiro[4.4]nonane-2,4-dione can also be synthesized via polymerization routes involving diphenol and diglycidyl ether reactants under elevated temperatures (above 150°C, preferably above 180°C). These methods yield polymeric products incorporating the diazaspiro core but are less common for pure compound synthesis due to complexity and polymer nature.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Base | LiHMDS (1.0 M in THF) | Strong, non-nucleophilic |
| Solvent | Anhydrous THF | Stabilizes enolates |
| Temperature (enolate formation) | -78 °C | Controls selectivity and reaction rate |
| Temperature (cyclization) | Gradual warming to room temperature | Completes cyclization |
| Reaction atmosphere | Nitrogen | Prevents moisture and oxidation |
| Workup | Saturated NH4Cl quench, extraction with CH2Cl2 | Standard organic extraction |
| Purification | Flash chromatography (silica gel, PE/EtOAc 1:1) | Effective separation of stereoisomers |
| Yield range | 9-50% (depending on compound and isomer) | Moderate yields typical for complex spirocycles |
Research Findings and Notes
- The stereochemistry of the diazaspiro ring system is influenced by the reaction conditions, particularly temperature and base strength.
- Methylation steps can be performed post-cyclization to introduce the 6,6-dimethyl substituents, often using methyl iodide and potassium carbonate in dimethylformamide (DMF) at elevated temperatures (~100 °C).
- The synthetic protocols have been validated by comprehensive spectroscopic characterization including ^1H NMR, ^13C NMR, IR, and high-resolution mass spectrometry (HRMS).
- X-ray crystallography has been used to confirm the spirocyclic structure and stereochemistry of key intermediates.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
